molecular formula C12H16O4 B1310689 4-[(4-methoxyphenyl)methoxy]butanoic Acid CAS No. 342893-41-8

4-[(4-methoxyphenyl)methoxy]butanoic Acid

Cat. No.: B1310689
CAS No.: 342893-41-8
M. Wt: 224.25 g/mol
InChI Key: MKRKDYALTAAJKA-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methoxy]butanoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a methoxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxyphenyl)methoxy]butanoic acid typically involves the reaction of 4-methoxybenzyl alcohol with butanoic acid under acidic conditions. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 4-hydroxyphenylbutanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-[(4-methoxyphenyl)methoxy]butanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed:

  • 4-Hydroxyphenylbutanoic acid
  • 4-[(4-Methoxyphenyl)methoxy]butanol
  • Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methoxyphenyl)methoxy]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)methoxy]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The butanoic acid moiety can undergo metabolic transformations, further modulating its biological effects.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)butanoic acid
  • 4-Hydroxyphenylbutanoic acid
  • 4-(4-Chlorophenyl)butanoic acid

Comparison: 4-[(4-Methoxyphenyl)methoxy]butanoic acid is unique due to the presence of both a methoxy group and a butanoic acid backbone. This combination imparts distinct chemical and biological properties, differentiating it from similar compounds. For example, 4-(4-Methoxyphenyl)butanoic acid lacks the methoxy group, which can significantly alter its reactivity and interactions.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-11-6-4-10(5-7-11)9-16-8-2-3-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRKDYALTAAJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461631
Record name 4-[(4-methoxyphenyl)methoxy]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342893-41-8
Record name 4-[(4-methoxyphenyl)methoxy]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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